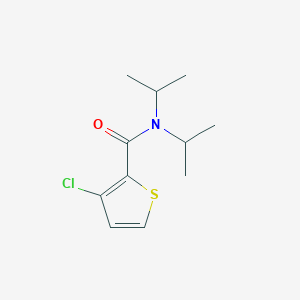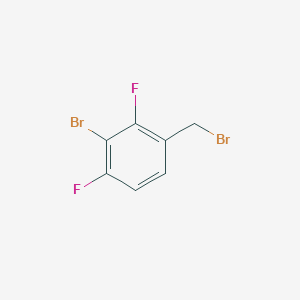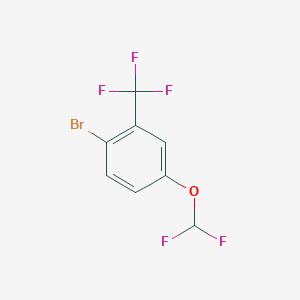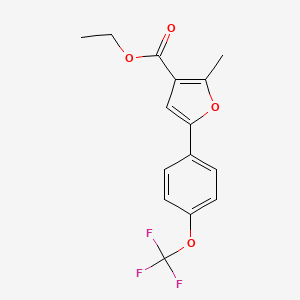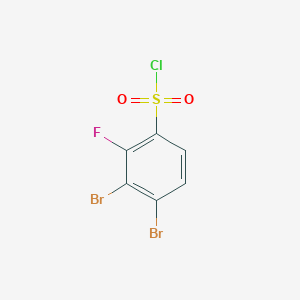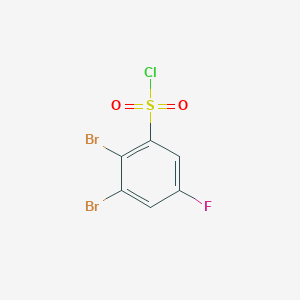methanone CAS No. 938458-58-3](/img/structure/B1450017.png)
[4-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Vue d'ensemble
Description
4-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridinyl methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the following steps:
Formation of the Methoxymethoxy Group: The phenol group on the benzene ring is protected by converting it into a methoxymethoxy group using methoxymethyl chloride and a base such as sodium hydride.
Coupling with Pyridinyl Methanone: The protected phenol is then coupled with pyridin-4-ylmethanone using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridinyl methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl or pyridinyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Methoxymethoxy)phenylcarboxylic acid.
Reduction: Formation of 4-(Methoxymethoxy)phenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities or receptor binding.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethoxy)phenylmethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, while the pyridinyl methanone moiety can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-(Methoxy)phenylmethanone: Lacks the methoxymethoxy group, which may affect its reactivity and binding properties.
4-(Hydroxymethoxy)phenylmethanone: Contains a hydroxymethoxy group, potentially altering its solubility and chemical behavior.
Uniqueness: The presence of the methoxymethoxy group in 4-(Methoxymethoxy)phenylmethanone provides unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[4-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-4-2-11(3-5-13)14(16)12-6-8-15-9-7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLVNFFIWIMYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241715 | |
| Record name | [4-(Methoxymethoxy)phenyl]-4-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-58-3 | |
| Record name | [4-(Methoxymethoxy)phenyl]-4-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Methoxymethoxy)phenyl]-4-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


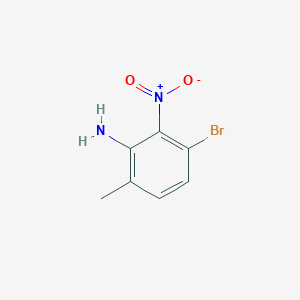
![[2-(Piperidin-4-ylmethyl)phenyl]methanol](/img/structure/B1449939.png)
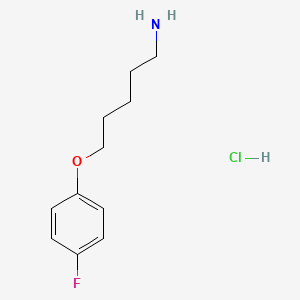
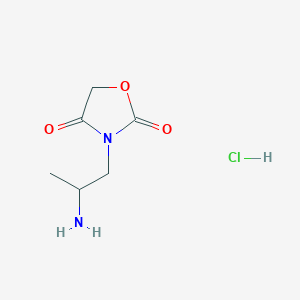
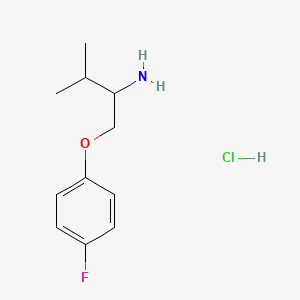
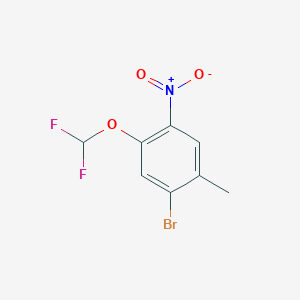
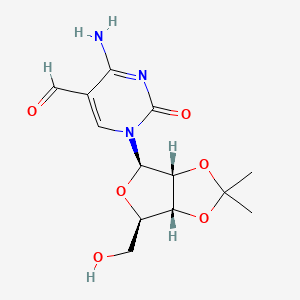
![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)
